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Compound of Interest

Compound Name: Methyl 5-methoxypent-4-enoate

Cat. No.: B129536 Get Quote

An In-Depth Technical Guide to the Potential Biological Relevance of Methyl 5-methoxypent-
4-enoate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical overview of the potential biological relevance

of Methyl 5-methoxypent-4-enoate based on its structural features. As of the latest literature

review, no specific biological or toxicological studies have been published on this particular

compound. The information presented herein is intended for research and informational

purposes only and should not be construed as an endorsement of its use in any biological

application.

Executive Summary
Methyl 5-methoxypent-4-enoate is an α,β-unsaturated ester with the molecular formula

C₇H₁₂O₃. While direct biological data for this compound is currently unavailable, its chemical

structure, featuring both an α,β-unsaturated carbonyl system and a methoxy group, suggests a

potential for biological activity. This guide synthesizes information on the known biological roles

of these two key functional moieties to infer the potential relevance of Methyl 5-methoxypent-
4-enoate in a biological context. The α,β-unsaturated ester component renders the molecule

susceptible to Michael addition reactions with biological nucleophiles, a mechanism underlying

the activity of many biologically active compounds. The terminal methoxy group can

significantly influence the compound's physicochemical properties, such as lipophilicity and

metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic
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profile. This document outlines the theoretical basis for these potential activities, provides

hypothetical experimental workflows for their investigation, and summarizes relevant

physicochemical data.

Chemical and Physical Properties
A summary of the known chemical and physical properties of Methyl 5-methoxypent-4-enoate
is presented in Table 1. This data is essential for designing and interpreting biological assays.

Property Value Source

Molecular Formula C₇H₁₂O₃ [1]

Molecular Weight 144.17 g/mol [1]

CAS Number 143538-29-8 [1]

IUPAC Name
methyl 5-methoxypent-4-

enoate
[1]

SMILES COC=CCCC(=O)OC [1]

Structure

An α,β-unsaturated ester with

a methoxy group at the C5

position.

[1]

Potential Biological Relevance Based on Structural
Analogs
The biological activity of Methyl 5-methoxypent-4-enoate can be inferred from the well-

documented activities of compounds containing its core structural motifs.

The α,β-Unsaturated Carbonyl Moiety
The presence of an α,β-unsaturated carbonyl system is a hallmark of many biologically active

natural products and synthetic compounds. This functional group is an electrophilic Michael

acceptor, making it reactive towards biological nucleophiles such as the thiol groups of cysteine

residues in proteins.[2] This reactivity is the basis for a wide range of pharmacological and

toxicological effects.
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Potential Antimicrobial and Antifungal Activity: Numerous α,β-unsaturated aldehydes and

ketones have demonstrated antimicrobial properties.[3][4] Their mechanism is often

attributed to the disruption of microbial cellular processes through the alkylation of essential

enzymes and proteins.[5]

Potential Anti-inflammatory Activity: Some α,β-unsaturated carbonyl compounds exhibit anti-

inflammatory effects.[6][7] This can be mediated through the modulation of inflammatory

signaling pathways, such as the inhibition of pro-inflammatory cytokines.[7][8]

Potential Cytotoxicity and Anticancer Activity: The reactivity of the α,β-unsaturated carbonyl

moiety can lead to cytotoxicity.[9][10][11] This property is exploited in some anticancer

agents that selectively target cancer cells, which may have altered redox states and be more

susceptible to electrophilic attack. For instance, a derivative of methyl pentenoate has been

shown to induce cell cycle arrest and disrupt mitosis in a melanoma cell line.[12]

Potential for Toxicity: The same reactivity that confers therapeutic potential can also lead to

toxicity.[2][13] The formation of covalent adducts with proteins and DNA can trigger cellular

stress responses and, at higher concentrations, lead to cell death and organ damage.

Structure-toxicity relationships for α,β-unsaturated carbonyl compounds have been studied,

indicating that factors like the degree of substitution and the nature of the carbonyl group

influence toxicity.[9][10]

The Methoxy Group
The methoxy group is a common substituent in many approved drugs and can significantly

impact a molecule's biological profile.

Influence on Physicochemical Properties: The methoxy group can alter a compound's

lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion

(ADME) properties. This can have a profound effect on the overall bioactivity and therapeutic

index of a compound.

Metabolic Considerations: Methoxy groups can be subject to metabolism, typically O-

demethylation by cytochrome P450 enzymes. This metabolic pathway can lead to the

formation of more polar metabolites that are more readily excreted. The rate and extent of

this metabolism can influence the compound's half-life and duration of action.
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Receptor Interactions: The presence and position of a methoxy group can influence how a

molecule binds to its biological target. It can participate in hydrogen bonding or other non-

covalent interactions within a receptor's binding pocket, thereby affecting binding affinity and

selectivity. The surprising effects of heteroatom substituents, including methoxy groups, on

biological activity have been noted in other classes of compounds.[14]

Postulated Mechanism of Action
Based on its structure, a primary putative mechanism of action for Methyl 5-methoxypent-4-
enoate at the molecular level is through Michael addition.

Methyl 5-methoxypent-4-enoate H₃CO-CH=CH-CH₂-CH₂-COOCH₃

Covalent Adduct Protein-S-CH(OCH₃)-CH₂-CH₂-CH₂-COOCH₃

Michael Addition

Biological Nucleophile (e.g., Protein-SH)

Click to download full resolution via product page

Caption: Postulated Michael addition of a biological nucleophile to Methyl 5-methoxypent-4-
enoate.

This covalent modification of proteins could lead to the disruption of their function, triggering

downstream cellular events that manifest as a biological response (e.g., enzyme inhibition,

disruption of protein-protein interactions).

Suggested Experimental Protocols for Biological
Evaluation
To elucidate the potential biological relevance of Methyl 5-methoxypent-4-enoate, a tiered

experimental approach is recommended.

In Vitro Cytotoxicity Assays
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Objective: To determine the general cytotoxicity of the compound against a panel of human

cell lines.

Methodology:

Cell Culture: Culture selected cell lines (e.g., a non-cancerous cell line like HEK293 and

various cancer cell lines such as HeLa, A549, and MCF-7) in appropriate media and

conditions.

Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a serial

dilution of Methyl 5-methoxypent-4-enoate (e.g., from 0.1 µM to 100 µM).

Viability Assay: After a 48- or 72-hour incubation period, assess cell viability using a

standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) or PrestoBlue™ assay.

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell

line.
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Caption: Experimental workflow for in vitro cytotoxicity testing.

Antimicrobial Susceptibility Testing
Objective: To assess the potential antibacterial and antifungal activity of the compound.

Methodology:

Microorganism Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus

aureus, Escherichia coli) and fungi (e.g., Candida albicans).
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Broth Microdilution Assay: Prepare a serial dilution of Methyl 5-methoxypent-4-enoate in

a 96-well plate with appropriate growth media.

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

Incubation: Incubate the plates under conditions suitable for the growth of the specific

microorganism.

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest

concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity Assays
Objective: To investigate the potential of the compound to modulate inflammatory responses

in vitro.

Methodology:

Cell Model: Use a murine macrophage cell line such as RAW 264.7.

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide

(LPS).

Co-treatment: Co-treat the cells with LPS and various concentrations of Methyl 5-
methoxypent-4-enoate.

Nitric Oxide Measurement: Measure the production of nitric oxide (a key inflammatory

mediator) in the cell culture supernatant using the Griess assay.

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in

the supernatant using ELISA or a multiplex bead array.

Conclusion
While there is a lack of direct experimental evidence for the biological relevance of Methyl 5-
methoxypent-4-enoate, a comprehensive analysis of its structural components provides a

strong rationale for investigating its potential pharmacological and toxicological properties. The

presence of the α,β-unsaturated ester moiety suggests a likelihood of reactivity with biological
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macromolecules, which could translate into a range of biological effects, including cytotoxicity,

antimicrobial activity, and anti-inflammatory properties. The methoxy group is anticipated to

modulate the compound's ADME profile and its interactions with biological targets. The

experimental workflows proposed in this guide provide a starting point for the systematic

evaluation of this compound's biological potential. Further research is warranted to elucidate

the specific activities and mechanisms of action of Methyl 5-methoxypent-4-enoate, which

may reveal novel therapeutic or toxicological insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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